molecular formula C11H22N2O3 B13028796 tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

Cat. No.: B13028796
M. Wt: 230.30 g/mol
InChI Key: BZEQVAJFRNQUDE-IUCAKERBSA-N
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Description

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate: is a chemical compound with a unique structure that includes an azepane ring, an amino group, a hydroxyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters under specific conditions. One common method includes the use of tert-butyl 4-hydroxyazepane-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may yield primary or secondary amines.

Scientific Research Applications

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-aminopiperazine-1-carboxylate
  • tert-Butyl 4-hydroxyazepane-1-carboxylate
  • tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is unique due to its specific combination of functional groups and its azepane ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (4S,5S)-4-amino-5-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1

InChI Key

BZEQVAJFRNQUDE-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](CC1)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)O)N

Origin of Product

United States

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